molecular formula C10H17NO2 B13322890 Methyl 2-(2-aminobicyclo[2.2.1]heptan-2-YL)acetate

Methyl 2-(2-aminobicyclo[2.2.1]heptan-2-YL)acetate

Cat. No.: B13322890
M. Wt: 183.25 g/mol
InChI Key: QQQDLXWKALTEDV-UHFFFAOYSA-N
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Description

Methyl 2-(2-aminobicyclo[2.2.1]heptan-2-yl)acetate is a chemical compound with the molecular formula C10H17NO2 and a molecular weight of 183.24 g/mol . This compound is known for its unique bicyclic structure, which includes a seven-membered ring fused to a three-membered ring. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-aminobicyclo[2.2.1]heptan-2-yl)acetate typically involves the reaction of a bicyclic ketone with an amine, followed by esterification. One common method involves the use of bicyclo[2.2.1]heptan-2-one as the starting material, which is reacted with methylamine under acidic conditions to form the corresponding imine. This imine is then reduced to the amine, which is subsequently esterified with methyl chloroacetate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-aminobicyclo[2.2.1]heptan-2-yl)acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Scientific Research Applications

Methyl 2-(2-aminobicyclo[2.2.1]heptan-2-yl)acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2-(2-aminobicyclo[2.2.1]heptan-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites and receptor binding pockets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific bicyclic structure and the presence of both an amino and an ester group.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

methyl 2-(2-amino-2-bicyclo[2.2.1]heptanyl)acetate

InChI

InChI=1S/C10H17NO2/c1-13-9(12)6-10(11)5-7-2-3-8(10)4-7/h7-8H,2-6,11H2,1H3

InChI Key

QQQDLXWKALTEDV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1(CC2CCC1C2)N

Origin of Product

United States

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